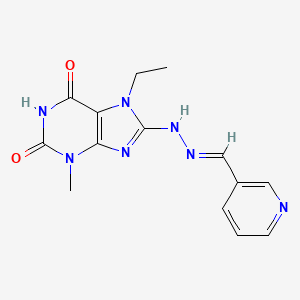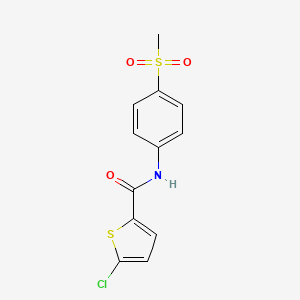
5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide” is a compound that has been identified as a potent inhibitor of Factor Xa (FXa), an enzyme involved in blood coagulation . This compound is part of a class of oxazolidinone derivatives, which have been recognized for their antithrombotic activity . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex and specific to its use as a Factor Xa inhibitor. Detailed information about these reactions would likely be found in specialized chemical literature .
Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which include “5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide”, possess various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Brain-Type Glycogen Phosphorylase Inhibitor
The compound has been identified as a novel brain-type glycogen phosphorylase inhibitor . This makes it a potential new drug for treating ischemic brain injury .
Treatment of Cerebral Ischemia
The compound has shown potential therapeutic effects on cerebral ischemia . It has been found to alleviate the hypoxia/reoxygenation (H/R) injury of astrocytes by improving cell viability and reducing LDH leakage rate, intracellular glucose content, and post-ischemic ROS level .
Regulation of Glucose Metabolism
The compound is involved in the regulation of glucose metabolism . It can control cell apoptosis and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .
Improvement of Cellular Energy Metabolism
The compound can reduce the level of ATP in brain cells after ischemia, improve cellular energy metabolism, downregulate the degree of extracellular acidification, and improve metabolic acidosis .
Inhibition of Apoptosis
The compound can inhibit apoptosis and the expression of apoptosis-related proteins . This property could be beneficial in the treatment of diseases where apoptosis plays a key role.
Mechanism of Action
Target of Action
Many compounds with a sulfonamide group are known to have antibacterial activity . They often target bacterial enzymes, such as carbonic anhydrase and dihydropteroate synthase, which are vital for bacterial growth and survival .
Mode of Action
Sulfonamides are often competitive inhibitors of bacterial enzymes. They mimic the natural substrate of the enzyme, bind to the active site, and prevent the substrate from binding, thereby inhibiting the enzyme’s function .
Biochemical Pathways
Sulfonamides like this compound may affect the folic acid synthesis pathway in bacteria. By inhibiting dihydropteroate synthase, they prevent the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for DNA synthesis .
Result of Action
The inhibition of bacterial enzymes and disruption of essential biochemical pathways can lead to the death of bacterial cells, providing the compound with its antibacterial effects .
Action Environment
The efficacy and stability of such compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound. Specific details would depend on the exact nature of the compound .
Future Directions
properties
IUPAC Name |
5-chloro-N-(4-methylsulfonylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S2/c1-19(16,17)9-4-2-8(3-5-9)14-12(15)10-6-7-11(13)18-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBZHFUYJOEPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-Dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2953743.png)
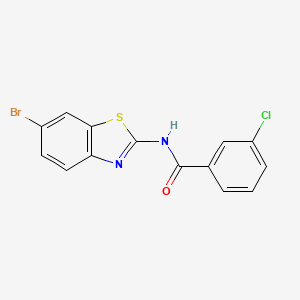
![2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2953748.png)
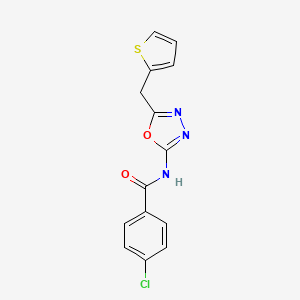
![5-Bromo-2-chlorothieno[2,3-b]pyridine](/img/structure/B2953750.png)
![8-fluoro-2-(isoquinoline-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2953751.png)
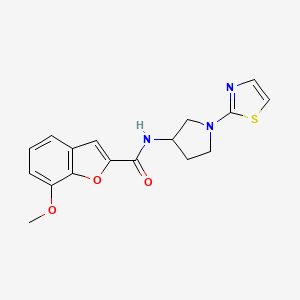
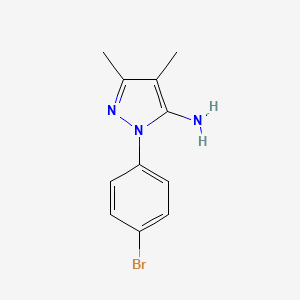
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2953756.png)
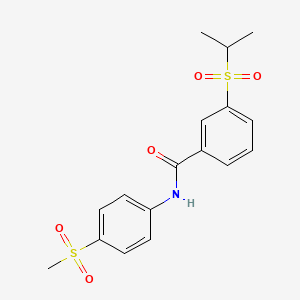

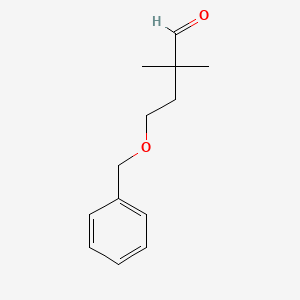
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2953765.png)
